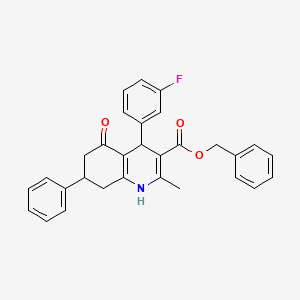
Benzyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of quinoline derivatives. Its chemical structure consists of a quinoline ring fused with a hexahydroquinoline ring, bearing various substituents.
- The benzyl group (C₆H₅CH₂-) is attached to the quinoline nitrogen, while the 3-fluorophenyl group is positioned at the 4-position of the hexahydroquinoline ring.
- The carbonyl group (C=O) at the 5-position indicates its ketone functionality.
- Overall, this compound exhibits interesting structural features that make it relevant for further investigation.
Preparation Methods
- The synthesis of this compound involves several steps, including cyclization and functional group transformations.
- One synthetic route starts with the condensation of 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with benzylamine, followed by cyclization under appropriate conditions.
- Industrial production methods may vary, but efficient routes often involve transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling .
Chemical Reactions Analysis
Oxidation: The benzylic position (attached to the quinoline ring) is susceptible to oxidation. For example, oxidation with KMnO₄ can lead to the formation of the corresponding benzoic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents: KMnO₄, LiAlH₄, NaBH₄, and various nucleophiles.
Major Products: Benzoic acid, reduced ketone, and substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antitumor or anti-inflammatory agent due to its unique structure.
Biological Studies: Explore its interaction with biological targets (e.g., receptors, enzymes) using molecular docking and in vitro assays.
Materials Science: Assess its use in organic electronics or as a building block for functional materials.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives, such as benzyl-substituted quinolines or related heterocycles.
- Highlight its uniqueness, perhaps emphasizing the combination of the benzyl group, fluorophenyl moiety, and hexahydroquinoline scaffold.
Properties
Molecular Formula |
C30H26FNO3 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
benzyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H26FNO3/c1-19-27(30(34)35-18-20-9-4-2-5-10-20)28(22-13-8-14-24(31)15-22)29-25(32-19)16-23(17-26(29)33)21-11-6-3-7-12-21/h2-15,23,28,32H,16-18H2,1H3 |
InChI Key |
VDONTKQMPPHCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















